N-[1-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-methyl-1H-pyrazol-5-yl]-3,4,5-trimethoxybenzamide
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Overview
Description
N-[1-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-methyl-1H-pyrazol-5-yl]-3,4,5-trimethoxybenzamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a thiolane ring, a pyrazole ring, and a trimethoxybenzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-methyl-1H-pyrazol-5-yl]-3,4,5-trimethoxybenzamide typically involves multi-step organic reactions. The process begins with the preparation of the thiolane ring, followed by the introduction of the pyrazole ring and the trimethoxybenzamide group. Common reagents used in these reactions include sulfur-containing compounds, pyrazole derivatives, and methoxy-substituted benzoyl chlorides. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the consistent quality and scalability of the compound. Safety measures and environmental considerations are also crucial in the industrial production of this compound.
Chemical Reactions Analysis
Types of Reactions
N-[1-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-methyl-1H-pyrazol-5-yl]-3,4,5-trimethoxybenzamide undergoes various chemical reactions, including:
Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups, such as converting nitro groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzamide and pyrazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiolane ring may yield sulfoxides or sulfones, while reduction of nitro groups on the benzamide ring can produce amines.
Scientific Research Applications
N-[1-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-methyl-1H-pyrazol-5-yl]-3,4,5-trimethoxybenzamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and delivery systems.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[1-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-methyl-1H-pyrazol-5-yl]-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-methylsulfamoyl chloride
- N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-methylcarbamoyl chloride
- 2-(1,1-dioxo-1lambda6-thiolan-3-yl)acetohydrazide
- 2-amino-N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]propanamide
Uniqueness
N-[1-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-methyl-1H-pyrazol-5-yl]-3,4,5-trimethoxybenzamide stands out due to its unique combination of functional groups, which imparts distinct chemical properties and potential applications. The presence of the thiolane ring, pyrazole ring, and trimethoxybenzamide group makes it a versatile compound for various scientific research and industrial applications.
Properties
IUPAC Name |
N-[2-(1,1-dioxothiolan-3-yl)-5-methylpyrazol-3-yl]-3,4,5-trimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O6S/c1-11-7-16(21(20-11)13-5-6-28(23,24)10-13)19-18(22)12-8-14(25-2)17(27-4)15(9-12)26-3/h7-9,13H,5-6,10H2,1-4H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXNDPCRCUILORD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC)C3CCS(=O)(=O)C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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